REACTION_SMILES
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[Cu:25].[F:1][c:2]1[cH:3][c:4]2[c:5]([CH3:14])[c:6]([C:11]([OH:12])=[O:13])[nH:7][c:8]2[cH:9][cH:10]1.[cH:15]1[cH:16][c:17]2[c:18]([n:19][cH:20][cH:21][cH:22]2)[cH:23][cH:24]1>>[F:1][c:2]1[cH:3][c:4]2[c:5]([CH3:14])[cH:6][nH:7][c:8]2[cH:9][cH:10]1
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Name
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[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cu]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
Cc1c(C(=O)O)[nH]c2ccc(F)cc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
c1ccc2ncccc2c1
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Name
|
|
Type
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product
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Smiles
|
Cc1c[nH]c2ccc(F)cc12
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |